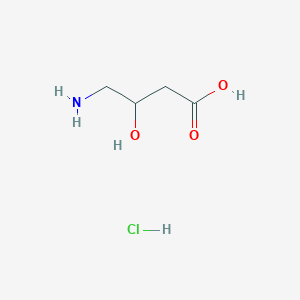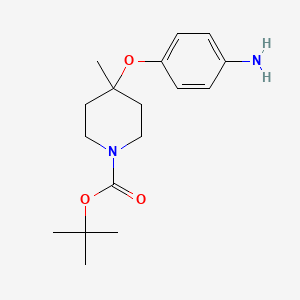![molecular formula C47H37O6P B12081930 (3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B12081930.png)
(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin is a chiral phosphoramidite ligand. This compound is known for its unique structural properties, which make it valuable in various chemical reactions, particularly in asymmetric synthesis and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin typically involves the reaction of 2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin with appropriate reagents under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine (NEt3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can also be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products .
Aplicaciones Científicas De Investigación
(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin has several scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of (3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing the activity of these targets and modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)dimethylamine
- (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl)dimethylamine
- (S,R)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a’]dinaphthalen-4-yl)-(1-phenylethyl)amine .
Uniqueness
What sets (3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin apart is its specific chiral configuration, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and catalysis, where precise control over stereochemistry is crucial .
Propiedades
Fórmula molecular |
C47H37O6P |
|---|---|
Peso molecular |
728.8 g/mol |
Nombre IUPAC |
6-hydroxy-2,2-dimethyl-4,4,8,8-tetranaphthalen-2-yl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide |
InChI |
InChI=1S/C47H37O6P/c1-45(2)50-43-44(51-45)47(41-25-21-33-13-5-9-17-37(33)29-41,42-26-22-34-14-6-10-18-38(34)30-42)53-54(48,49)52-46(43,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40/h3-30,43-44H,1-2H3,(H,48,49) |
Clave InChI |
JDIGXFYRWGVNMW-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2C(O1)C(OP(=O)(OC2(C3=CC4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5)O)(C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12081852.png)


![[2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol](/img/structure/B12081873.png)





![1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-](/img/structure/B12081936.png)


